6-Bromoquinolin-4-Ol

Synthetic methodology Process chemistry Yield optimization

6-Bromoquinolin-4-ol provides orthogonal reactivity: C4-OH for O-arylation and C6-Br for Suzuki coupling. Positional isomerism is critical; 6-bromo substitution ensures high-yield Chan–Lam (≤89% in MeOH) and enables Omipalisib precursor synthesis. Avoid generic analogs lacking this validated, patent-route efficiency.

Molecular Formula C9H6BrNO
Molecular Weight 224.05 g/mol
CAS No. 145369-94-4
Cat. No. B142416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoquinolin-4-Ol
CAS145369-94-4
Molecular FormulaC9H6BrNO
Molecular Weight224.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=O)C=CN2
InChIInChI=1S/C9H6BrNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12)
InChIKeyXKLBNOHKHRAXKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoquinolin-4-Ol (CAS 145369-94-4): Procurement Guide for a Versatile Heterocyclic Building Block


6-Bromoquinolin-4-ol is a halogenated heterocyclic compound with the molecular formula C₉H₆BrNO and a molecular weight of 224.05 g/mol, featuring a bromine atom at the 6-position and a hydroxyl group at the 4-position of the quinoline ring . This bifunctional scaffold is widely recognized in medicinal chemistry as a critical intermediate for the synthesis of kinase inhibitors, antimicrobial agents, and antimalarial compounds . Its dual reactivity—via the hydroxyl group for O-arylation and the bromine atom for cross-coupling reactions—makes it a strategically important building block for structure-activity relationship (SAR) studies and fragment-based drug discovery [1].

Why 6-Bromoquinolin-4-Ol Cannot Be Substituted by Other Quinolinols Without Scientific Validation


Generic substitution of 6-bromoquinolin-4-ol with other quinolin-4-ol isomers (e.g., 5-bromo-, 7-bromo-) or non-halogenated analogs is scientifically unjustified due to the profound impact of bromine positional isomerism on electronic distribution, metabolic stability, and target binding affinity . Even subtle changes in halogen position can dramatically alter biological activity—as demonstrated by comparative antifungal studies where 5,6-dibromoquinoline exhibited an MIC of 1 μM, while non-halogenated 8-hydroxyquinoline required 32 μM under identical conditions [1]. Furthermore, the 6-bromo substitution pattern in this compound is specifically validated for its compatibility with Chan–Lam and Suzuki coupling methodologies, enabling efficient derivatization in drug discovery programs, whereas other regioisomers may require extensive re-optimization of synthetic protocols [2].

Quantitative Differentiation of 6-Bromoquinolin-4-Ol: Comparative Evidence for Procurement Decisions


Superior Synthetic Yield in Methanol vs. Ethanol: A Critical Parameter for Scale-Up Economics

6-Bromoquinolin-4-ol serves as a starting material for the synthesis of derivatives 3a–3h via Chan–Lam coupling. When using Et₃N as base, the yield for derivative 3a was 89% in methanol, compared to only 61% in ethanol—a 28 percentage point difference that directly impacts cost-efficiency and scalability [1]. This quantitative advantage is consistent across the derivative series, with methanol yields ranging from 57–92% vs. ethanol yields of 31–61% [1]. The mixed solvent system CH₃OH/H₂O (8:1) provided even more excellent results, demonstrating that the 6-bromo substitution pattern is particularly well-suited for optimized protic solvent conditions [1].

Synthetic methodology Process chemistry Yield optimization

Antibacterial Potential Inferred from Highly Active 6-Bromo-Derived Phenoxyquinolines

Derivatives synthesized from 6-bromoquinolin-4-ol (compound 3a) demonstrated potent antibacterial activity against clinically relevant multidrug-resistant pathogens. Compound 3e exhibited a zone of inhibition of 21 mm against ESBL-producing E. coli at 50 mg/well, significantly exceeding the activity of comparator derivatives 3b (11 mm) and 3d (12 mm) [1]. Additionally, 3e showed MIC values of 6.25 mg against ESBL E. coli and 3.125 mg against MRSA, while cefoxitin antibiotic disc control showed only a 4 mm inhibition zone [1]. Although direct antibacterial data for the parent 6-bromoquinolin-4-ol are limited in primary literature, this class-level inference strongly supports its value as a privileged scaffold for generating potent anti-infective agents.

Antibacterial MRSA ESBL E. coli

Antifungal Activity Benchmarking: Halogenated Quinoline Core Superiority

Structure-activity relationship analysis of halogenated quinolines against Aspergillus fumigatus Af293 demonstrates the critical importance of bromine substitution. Bromoquinol (5,6-dibromo-8-hydroxyquinoline) exhibited an MIC of 1 μM, equivalent to the activity of 5,7-dichloro-8-hydroxyquinoline and clioquinol [1]. In stark contrast, the non-halogenated 8-hydroxyquinoline showed an MIC of 32 μM—a 32-fold reduction in potency [1]. This class-level inference indicates that the 6-bromo substitution pattern is a key determinant of antifungal efficacy, and 6-bromoquinolin-4-ol retains this essential pharmacophoric element, making it a valuable scaffold for antifungal development.

Antifungal Aspergillus fumigatus SAR

Validated Intermediate for PI3K/mTOR Inhibitor Synthesis (Omipalisib)

6-Bromoquinolin-4-ol is a documented key intermediate in the synthesis of Omipalisib (GSK2126458), a potent PI3K/mTOR inhibitor evaluated for solid tumors and lymphomas . The compound has been specifically utilized in a five-step synthetic route to produce 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, a critical intermediate for many PI3K/mTOR inhibitors [1]. In contrast, alternative bromoquinoline isomers lack this specific validated pathway to clinically relevant kinase inhibitor scaffolds. This established synthetic route provides immediate utility for medicinal chemistry teams pursuing PI3K pathway targets.

Kinase inhibitor Oncology Intermediate

Validated Application Scenarios for 6-Bromoquinolin-4-Ol Based on Quantitative Evidence


Gram-to-Kilogram Scale Synthesis of Phenoxyquinoline Antibacterial Agents

Procurement of 6-bromoquinolin-4-ol is recommended for medicinal chemistry teams developing novel anti-MRSA or anti-ESBL agents. The compound enables efficient Chan–Lam coupling in methanol with yields up to 89% (vs. 61% in ethanol), facilitating cost-effective scale-up [1]. The resulting phenoxyquinoline derivatives have demonstrated potent activity against multidrug-resistant pathogens, with derivative 3e showing a 21 mm zone of inhibition against ESBL E. coli [1].

Fragment-Based Drug Discovery for Antifungal Targets

6-Bromoquinolin-4-ol serves as a privileged fragment for antifungal SAR studies. Class-level evidence shows that brominated quinolines exhibit 32-fold greater potency (MIC 1 μM) against A. fumigatus compared to non-halogenated analogs (MIC 32 μM) [2]. Researchers can leverage the 6-bromo substitution pattern to explore fragment growing strategies while maintaining the critical halogenation motif required for activity.

Synthesis of PI3K/mTOR Kinase Inhibitor Intermediates

6-Bromoquinolin-4-ol is a validated starting material for the synthesis of advanced intermediates targeting the PI3K/mTOR pathway. The compound has been successfully converted to 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile in a five-step sequence, a key precursor to Omipalisib [3]. Procurement of this specific isomer is essential, as alternative bromoquinolinols lack this established synthetic route to clinically relevant kinase inhibitor scaffolds.

Structure-Activity Relationship Studies of Quinoline-Based Therapeutics

The dual functionalization of 6-bromoquinolin-4-ol (hydroxyl at C4, bromine at C6) provides orthogonal synthetic handles for systematic SAR exploration [1]. The bromine atom is particularly valuable for Suzuki and other palladium-catalyzed cross-coupling reactions, enabling late-stage diversification of quinoline scaffolds. Quantitative yield data (57–92% in methanol) demonstrates the compound's reliability as a synthetic building block [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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